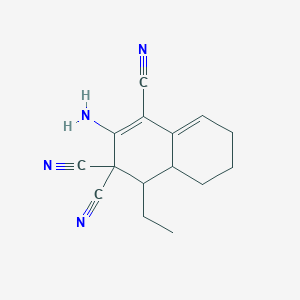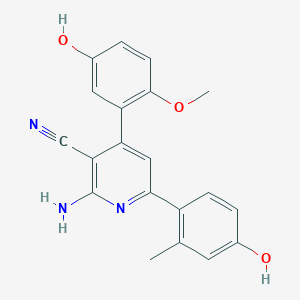![molecular formula C23H24O7 B6092462 3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B6092462.png)
3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one, also known as BHDD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BHDD is a spiroacetal compound that has two spiro centers and a bisphenol A unit. The compound has been synthesized using various methods, and its applications in scientific research are widespread.
Mecanismo De Acción
The mechanism of action of 3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one is not fully understood, but it is believed to interact with metal ions and form complexes. The fluorescence properties of this compound are due to the interaction of the compound with metal ions. This compound has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. Additionally, this compound has been shown to have antimicrobial properties, which may be useful in treating bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one has several advantages as a compound for lab experiments. The compound is easily synthesized using various methods, and the yield is high. Additionally, this compound has unique properties that make it useful in various scientific research fields. However, there are also limitations to using this compound in lab experiments. The compound is not readily available commercially, and the synthesis process may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of this compound's potential applications in drug discovery. The compound's unique properties may make it useful in developing new drugs for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
This compound is a spiroacetal compound that has gained significant attention in the field of scientific research due to its unique properties. The compound has been synthesized using various methods, and its applications in scientific research are widespread. This compound has been shown to have various biochemical and physiological effects, and its potential applications in drug discovery are promising. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Métodos De Síntesis
3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one can be synthesized using various methods, including the reaction of bisphenol A with 3,11-dioxo-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecane. Another method involves the reaction of bisphenol A with 3,11-dioxo-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecane in the presence of a catalyst. The yield of this compound is high using both methods, and the compound is obtained in a pure form.
Aplicaciones Científicas De Investigación
3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one has been extensively studied for its potential applications in various scientific research fields. The compound has been used as a sensor for detecting metal ions due to its fluorescence properties. This compound has also been used as a chiral selector in chromatography due to its ability to separate enantiomers. Additionally, this compound has been used as a starting material for the synthesis of other spiroacetal compounds.
Propiedades
IUPAC Name |
3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c24-17-5-1-15(2-6-17)19-27-11-22(12-28-19)9-10-23(21(22)26)13-29-20(30-14-23)16-3-7-18(25)8-4-16/h1-8,19-20,24-25H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQFZLZNLCYQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC(OC2)C3=CC=C(C=C3)O)C(=O)C14COC(OC4)C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-fluorophenoxy)methyl]-5-methoxy-1H-benzimidazole](/img/structure/B6092382.png)
![1-benzyl-5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6092390.png)
![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B6092400.png)
![1-(2-fluorophenyl)-2-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6092402.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6092406.png)
![4-[({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)methylene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6092414.png)


![2-[(4-fluorophenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6092430.png)
![1-(2-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6092445.png)

![N-methyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B6092467.png)
![N-(5-{[(4-bromophenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B6092468.png)
![2-{4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinyl}-N-isopropylacetamide](/img/structure/B6092489.png)
